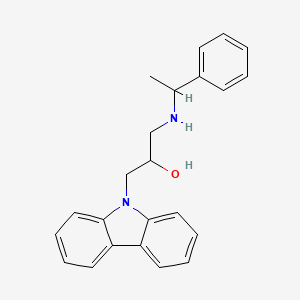

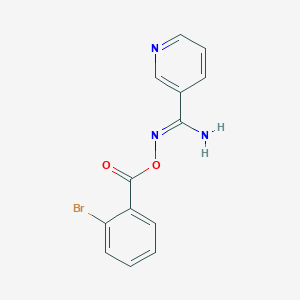

![molecular formula C8H16ClNO2 B2382728 (1R,2R,3S,4S,5R)-5-アミノビシクロ[2.2.2]オクタン-2,3-ジオール塩酸塩 CAS No. 2460740-54-7](/img/structure/B2382728.png)

(1R,2R,3S,4S,5R)-5-アミノビシクロ[2.2.2]オクタン-2,3-ジオール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride” is a complex organic compound. The “bicyclo[2.2.2]octane” part of the name suggests that it has a bicyclic structure with three carbon atoms in each ring . The “5-Amino” and “2,3-diol” indicate the presence of an amino group (NH2) and two alcohol groups (OH) respectively .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would have a bicyclic structure, with an amino group attached to the 5th carbon, and alcohol groups attached to the 2nd and 3rd carbons . The “R” and “S” in the name refer to the absolute configuration of the chiral centers in the molecule .作用機序

Baclofen acts as a GABA-B receptor agonist, which leads to the inhibition of neurotransmitter release in the central nervous system. This results in muscle relaxation and a reduction in spasticity.

Biochemical and Physiological Effects:

Baclofen has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its ability to reduce alcohol cravings. Baclofen has also been shown to reduce the release of glutamate, which may contribute to its potential use in the treatment of anxiety and depression.

実験室実験の利点と制限

One advantage of baclofen in lab experiments is its ability to selectively target GABA-B receptors, which can be useful in studying the role of these receptors in various neurological disorders. However, one limitation is that baclofen can have off-target effects, which can make it difficult to interpret the results of experiments.

将来の方向性

There are many potential future directions for the study of baclofen. One area of research could focus on developing more selective GABA-B receptor agonists that have fewer off-target effects. Another area of research could focus on the use of baclofen in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of baclofen in combination with other medications for the treatment of addiction and other disorders could also be explored.

合成法

Baclofen can be synthesized through a variety of methods, including the reaction of 3-chloropropionic acid with piperidine, followed by reduction with lithium aluminum hydride. Other methods include the reaction of 3-chloropropionic acid with ammonia and subsequent reduction with sodium borohydride.

科学的研究の応用

- 関連性: EN300-26990236は、アミノシクロペンチトールであり、構造的にグリコシドを模倣しています。 グルコシダーゼを阻害し、治療薬としての可能性を秘めています .

グリコシダーゼ阻害

歯科における活性化手順

無線機器および周波数範囲研究

ファイバーオプティック慣性測定/ナビゲーションシステム

化学合成および有機化学研究

特性

IUPAC Name |

(1R,2R,3S,4S,5R)-5-aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-6-3-4-1-2-5(6)8(11)7(4)10;/h4-8,10-11H,1-3,9H2;1H/t4-,5+,6-,7-,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKMCWCZROZMRB-UMZZVFJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(C2O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1[C@H]([C@H]2O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

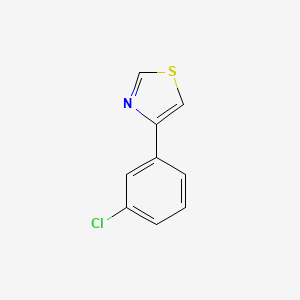

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)

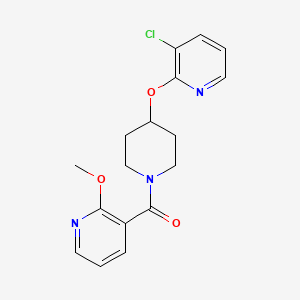

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2382651.png)

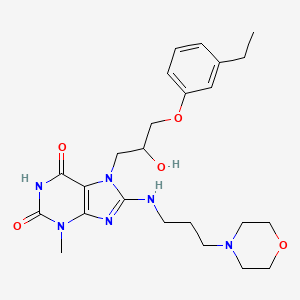

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)

![2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2382657.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2382667.png)